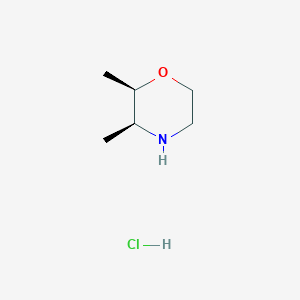

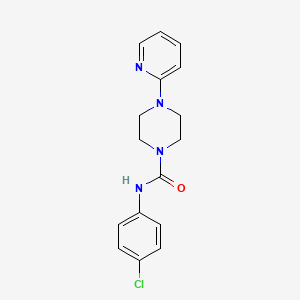

![molecular formula C16H14N6O2 B3018109 N-[4-(乙酰氨基)苯基]-4-(1H-四唑-1-基)苯甲酰胺 CAS No. 483976-57-4](/img/structure/B3018109.png)

N-[4-(乙酰氨基)苯基]-4-(1H-四唑-1-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide is a compound that is likely to possess a benzamide core structure, which is a common feature in various synthetic molecules with significant biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with benzamide structures have been synthesized and evaluated for their biological properties, such as histone deacetylase (HDAC) inhibition, antimicrobial, antiproliferative, and cardiac electrophysiological activities . These activities suggest that the compound may also exhibit similar biological properties due to the presence of the benzamide moiety.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the coupling of an appropriate amine with a benzoyl chloride or an acid anhydride. For instance, the synthesis of 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides involves the reaction of N-(2-Amino-phenyl)-4-chloro-benzamide with an indole derivative in the presence of reagents such as lutidine and TBTU . This suggests that the synthesis of N-[4-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide could potentially be achieved through a similar synthetic route, with the appropriate tetrazole and acetylamino substituents.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and LC-MS, and in some cases, by single-crystal X-ray diffraction studies . The presence of specific functional groups like the tetrazolyl and acetylamino groups in N-[4-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide would likely influence the molecule's electronic properties and intermolecular interactions, as seen in similar compounds where interactions such as N-H...O, N-H...N, and C-H...O play a role in molecular packing .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, depending on their substituents. The reactivity of N-[4-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide could be influenced by the electron-withdrawing or electron-donating nature of the acetylamino and tetrazolyl groups, respectively. These functional groups could potentially be involved in reactions with nucleophiles or electrophiles, leading to the formation of new compounds with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure and substituents. The indole and imidazole analogs of benzamides have shown diverse biological properties, which can be attributed to their ability to interact with DNA and proteins . The tetrazolyl group in N-[4-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide could confer unique properties such as increased water solubility or the ability to form salts, which may affect its biological activity and pharmacokinetic profile.

科学研究应用

环境降解与毒性

Qutob 等人 (2022) 的研究重点是通过高级氧化过程 (AOP) 降解对乙酰氨基酚,对乙酰氨基酚的结构与 N-[4-(乙酰氨基)苯基]-4-(1H-四唑-1-基)苯甲酰胺相似。这项研究对于了解此类化合物如何在环境中分解及其副产物的潜在毒性至关重要。它提供了对降解产物生物毒性的见解,这可能与评估相关苯甲酰胺衍生物的环境影响有关 (Qutob 等人,2022)。

药理特性和治疗效果

Saganuwan (2020) 对苯并咪唑、咪唑并噻唑和咪唑的综述讨论了将这些化合物转化为更有效的药物,这些药物作用于中枢神经系统 (CNS)。鉴于该化合物与苯并咪唑的结构相似性,这项研究可以为基于 N-[4-(乙酰氨基)苯基]-4-(1H-四唑-1-基)苯甲酰胺治疗中枢神经系统疾病的新药理剂的开发提供信息 (Saganuwan,2020)。

分子影像应用

Nordberg (2008) 关于用 PET 放射性配体进行阿尔茨海默病淀粉样蛋白成像的研究强调了 N-[4-(乙酰氨基)苯基]-4-(1H-四唑-1-基)苯甲酰胺衍生物在开发新的成像剂方面的潜在应用。虽然本文没有特别提到 N-[4-(乙酰氨基)苯基]-4-(1H-四唑-1-基)苯甲酰胺,但它参与了类似的生化途径,表明在设计用于神经系统疾病的新型成像化合物方面具有潜在的相关性 (Nordberg,2008)。

新型化学和光电材料

Lipunova 等人 (2018) 讨论了喹唑啉衍生物在电子器件和发光元件中的合成和应用。鉴于 N-[4-(乙酰氨基)苯基]-4-(1H-四唑-1-基)苯甲酰胺的结构复杂性,本综述中的见解可用于探索其在光电材料和器件中的应用,突出了苯甲酰胺衍生物在材料科学中的更广泛适用性 (Lipunova 等人,2018)。

作用机制

未来方向

属性

IUPAC Name |

N-(4-acetamidophenyl)-4-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O2/c1-11(23)18-13-4-6-14(7-5-13)19-16(24)12-2-8-15(9-3-12)22-10-17-20-21-22/h2-10H,1H3,(H,18,23)(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNYIEMINBBASL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

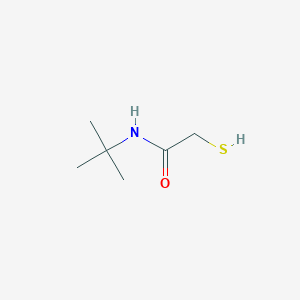

![1-tert-butyl-N-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3018032.png)

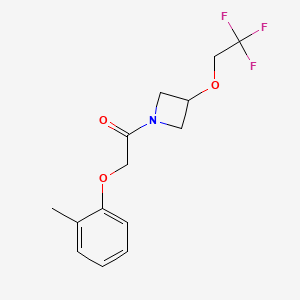

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B3018037.png)

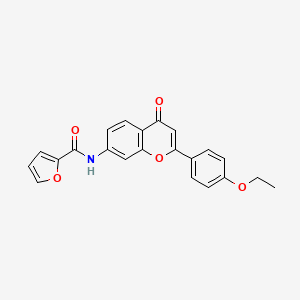

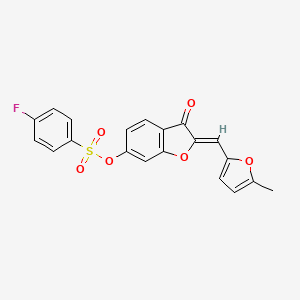

![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3018042.png)

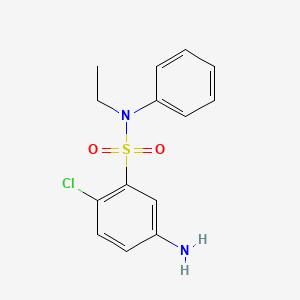

![Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane](/img/structure/B3018043.png)

![5-[(4-Ethylphenyl)sulfonyl]-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B3018045.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B3018046.png)